Cas no 10511-39-4 (Ethanone, 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)bis-)
10511-39-4 structure
Product Name:Ethanone, 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)bis-
CAS-nummer:10511-39-4
MF:C21H23NO2
MW:321.41282582283
CID:1150578
PubChem ID:622092
Update Time:2025-04-20
Ethanone, 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)bis-
- 3,6-Diacetyl-9-pentyl-9H-carbazole
- STL328295
- 3,6-DIACETYL-9-PENTYLCARBAZOLE
- 1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone
- Q63398379
- 3,6-Diacetyl-9-H-amylcarbazole
- 10511-39-4
- ONKOWYDIQMQTBF-UHFFFAOYSA-N
- 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)diethanone
- DTXSID601347776
- 3,6-Diacetyl-9-n-amylcarbazole
- AKOS003653924
-
- Inchi: 1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3
- InChI-sleutel: ONKOWYDIQMQTBF-UHFFFAOYSA-N
- LACHT: O=C(C)C1C=CC2=C(C=1)C1C=C(C(C)=O)C=CC=1N2CCCCC
Berekende eigenschappen
- Exacte massa: 321.17299
- Monoisotopische massa: 321.172878976g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 437
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 39.1Ų
Experimentele eigenschappen
- PSA: 39.07
Ethanone, 1,1'-(9-pentyl-9H-carbazole-3,6-diyl)bis- Gerelateerde literatuur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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